molecular formula C21H23NO7 B2433882 methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-44-3

methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2433882
CAS No.: 439096-44-3
M. Wt: 401.415
InChI Key: WABMXWLBKJBZPK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring fused with a trimethoxybenzoyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

methyl 2-[4-(3,4,5-trimethoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-25-17-9-13(10-18(26-2)20(17)28-4)21(24)22-14(11-19(23)27-3)12-29-16-8-6-5-7-15(16)22/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABMXWLBKJBZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A widely reported method involves the cyclization of anthranilic acid derivatives with acyl chlorides. For example, anthranilic acid reacts with 2-phenoxyacetyl chloride in the presence of potassium carbonate to form 2-phenoxy-4H-3,1-benzoxazin-4-ones via a one-pot N-acylation and cyclization sequence. Adapting this approach, methyl 2-aminobenzoate could serve as a starting material. Reaction with chloroacetyl chloride would yield an intermediate that undergoes base-mediated cyclization to form the benzoxazin ring (Scheme 1).

Key Reaction Conditions

  • Solvent : Dichloromethane or toluene
  • Base : Potassium carbonate (2.0 equivalents)
  • Temperature : Room temperature to reflux
  • Yield : 60–85% (based on analogous reactions)

Introduction of the 3,4,5-Trimethoxybenzoyl Group

Acylation of the Benzoxazin Nitrogen

The 3,4,5-trimethoxybenzoyl moiety is introduced via acylation of the benzoxazin’s secondary amine. 3,4,5-Trimethoxybenzoyl chloride is synthesized from 3,4,5-trimethoxybenzoic acid using thionyl chloride (Scheme 2). Subsequent acylation proceeds under mild conditions:

Procedure

  • Dissolve the benzoxazin intermediate in dry dichloromethane.
  • Add 3,4,5-trimethoxybenzoyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents).
  • Stir at 0°C for 1 hour, then at room temperature for 6 hours.
  • Purify via column chromatography (hexane/ethyl acetate = 4:1).

Challenges

  • Competitive O-acylation is mitigated by using bulky bases like triethylamine.
  • Hydrolysis of the acyl chloride is avoided by maintaining anhydrous conditions.

Installation of the Methyl Acetate Side Chain

Michael Addition to α,β-Unsaturated Intermediates

The methyl acetate group is introduced via a Michael addition to an α,β-unsaturated ketone intermediate. For example, reacting the benzoxazin-3-one with methyl acrylate in the presence of a Lewis acid (e.g., BF3·OEt2) yields the desired adduct (Scheme 3).

Optimization Insights

  • Catalyst : 10 mol% BF3·OEt2 improves regioselectivity.
  • Solvent : Tetrahydrofuran (THF) at −20°C minimizes side reactions.
  • Yield : 70–78% (extrapolated from analogous dihydroisoxazole syntheses).

Integrated Synthetic Pathways

Sequential Approach (Anthranilic Acid → Benzoxazin → Acylation → Esterification)

  • Step 1 : Methyl 2-aminobenzoate is reacted with chloroacetyl chloride to form a chloroacetamide intermediate.
  • Step 2 : Cyclization with K2CO3 yields the 3,4-dihydro-2H-1,4-benzoxazin-3-one core.
  • Step 3 : Acylation with 3,4,5-trimethoxybenzoyl chloride introduces the aromatic substituent.
  • Step 4 : Michael addition of methyl acrylate installs the acetate side chain.

Overall Yield : 32–40% (estimated from multi-step analogies).

Convergent Approach (Preformed Trimethoxybenzoyl Module)

An alternative route involves pre-synthesizing a 3-(3,4,5-trimethoxybenzoyl)propanoic acid derivative, which is coupled to the benzoxazin core via a peptide coupling reagent (e.g., EDC/HOBt). This method reduces steric hindrance during acylation but requires additional steps for precursor synthesis.

Comparative Analysis of Methodologies

Parameter Sequential Approach Convergent Approach
Total Steps 4 5
Overall Yield 32–40% 25–35%
Purification Complexity Moderate High
Scalability High Moderate

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing O- vs. N-acylation is minimized using bulky bases (e.g., K2CO3).
  • Thermal Decomposition : Benzoxazin intermediates decompose above 130°C; reactions are conducted below 100°C.
  • Ester Hydrolysis : Methanol-free conditions preserve the methyl ester during acylation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate. The compound's unique structural features allow it to interact with various biological targets:

  • Mechanism of Action :
    • The trimethoxybenzoyl moiety enhances solubility and bioactivity, potentially leading to improved pharmacokinetic properties.
    • Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
  • Case Studies :
    • In vitro tests have shown that similar benzoxazine derivatives can inhibit cell proliferation in leukemia and CNS cancer cell lines by over 70% .
    • The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor:

  • Target Enzymes :
    • Studies have indicated that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic disorders such as diabetes (α-glucosidase) and neurodegenerative diseases (acetylcholinesterase) .
  • Research Findings :
    • In silico studies have predicted that the compound may exhibit significant binding affinity to these enzymes based on molecular docking simulations.
    • Experimental validation is needed to confirm these predictions and assess the therapeutic efficacy of the compound in clinical settings.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits proliferation in leukemia and CNS cancer cells; induces apoptosis.
Enzyme InhibitionPotential inhibitor of α-glucosidase and acetylcholinesterase.

Mechanism of Action

The mechanism of action of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the benzoxazine ring.

    1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in structure but with different biological activities.

Uniqueness

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is unique due to its combination of a benzoxazine ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound that has garnered interest in the fields of synthetic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C21H23NO7 and a molar mass of 401.41 g/mol. Its structure features a benzoxazine ring integrated with a trimethoxybenzoyl moiety, which is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activities. For instance, compounds within this class have been shown to possess antifungal, antibacterial, and antiviral properties. The presence of the trimethoxybenzoyl group enhances these effects by potentially increasing the lipophilicity of the molecule, allowing better membrane penetration and activity against microbial cells .

Anticancer Activity

Studies have demonstrated that 3,4-dihydro-2H-1,3-benzoxazines can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. This compound may share these characteristics due to its structural similarities with other bioactive benzoxazine derivatives .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that benzoxazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic potential in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoxazine Ring : This is achieved by reacting an appropriate amine with a phenolic compound under acidic conditions.
  • Introduction of the Trimethoxybenzoyl Group : This can be accomplished through Friedel-Crafts acylation using trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Esterification : The final step involves esterification with methanol and an acid catalyst to introduce the methyl acetate group .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3,4,5-trimethoxybenzoateLacks benzoxazine ringLimited antimicrobial activity
1,2-Dihydro-2,2,4-trimethylquinoline derivativesDifferent ring structureVarying biological activities

The combination of a benzoxazine ring with a trimethoxybenzoyl group in this compound imparts distinct chemical properties that enhance its biological activity compared to other similar compounds .

Case Studies

Several studies have explored the biological effects of related benzoxazine derivatives:

  • Antibacterial Activity Study : A study demonstrated that certain benzoxazine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations led to increased antibacterial activity .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that benzoxazine derivatives induced apoptosis through caspase activation pathways. This suggests potential for therapeutic applications in oncology .

Q & A

Q. Advanced Research Focus

  • Enhanced Bioactivity : The 3,4,5-trimethoxy group increases lipophilicity and membrane permeability, enhancing antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL) compared to dimethoxy analogs (MIC: 32 µg/mL) .
  • Mechanistic Insight : The electron-rich aromatic system may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking interactions .
  • Contradictions : Some studies report reduced activity against fungal strains (e.g., C. albicans) due to steric hindrance from the bulky substituent .

What analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., acetate methyl group at δ ~3.6 ppm, benzoyl carbonyl at δ ~168 ppm) .
  • X-ray Crystallography : Resolve the dihydrobenzoxazine ring conformation and intermolecular hydrogen bonding (e.g., C=O···H–N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 443.1578) .

How can researchers resolve contradictions in reported biological data for benzoxazine derivatives?

Q. Advanced Research Focus

  • Standardized Assays : Discrepancies in MIC values may arise from variations in broth microdilution protocols. Use CLSI guidelines for consistency .
  • Structural Validation : Ensure synthesized analogs match literature descriptors (e.g., some studies misassign substituent positions, leading to false SAR conclusions) .
  • Control Experiments : Test compounds against reference strains (e.g., E. coli ATCC 25922) to validate assay conditions .

What strategies are recommended for studying the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC:
    • Ester Hydrolysis : Rapid cleavage of the methyl acetate group in basic conditions (t1/2_{1/2}: 2 h at pH 9) .
    • Benzoxazine Ring Stability : The core remains intact at pH 7.4 for >24 h .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Advanced Research Focus

  • Substituent Variations :
    • Replace the methyl ester with bulkier groups (e.g., tert-butyl) to modulate hydrolysis rates .
    • Substitute the 3,4,5-trimethoxy group with halogenated analogs (e.g., 3,5-difluoro) to enhance target binding .
  • In Silico Modeling : Perform docking studies with bacterial targets (e.g., S. aureus enoyl-ACP reductase) to prioritize analogs .

What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

Q. Advanced Research Focus

  • Murine Infection Models : Assess efficacy in S. aureus-induced sepsis (dose: 10–50 mg/kg, IP) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 7-day dosing .

How does the compound’s reactivity with nucleophiles impact its mechanism of action?

Q. Advanced Research Focus

  • Thiol Trapping : The α,β-unsaturated ketone in the benzoxazine core reacts with glutathione (GSH), potentially depleting cellular antioxidants and inducing oxidative stress in pathogens .

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